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Compound of Interest

Compound Name: EML 425

Cat. No.: B15570491

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of
EML425, a potent and selective inhibitor of the homologous histone acetyltransferases (HATS),
CREB-binding protein (CBP), and p300. Due to the critical role of CBP/p300 in regulating gene
expression across a multitude of signaling pathways, understanding the kinetics of its inhibition
is paramount for the development of novel therapeutics.

While detailed kinetic parameters such as association (k_a) and dissociation (k_d) rates for
EMLA425 are not extensively documented in publicly available literature, this guide synthesizes
the existing data on its inhibitory activity and provides detailed, representative experimental
protocols for its characterization. Furthermore, it visualizes the key signaling pathways in which
CBP/p300 and, by extension, its inhibitors like EML425, play a crucial role.

Quantitative Data Presentation

EML425 has been identified as a reversible and non-competitive inhibitor of both CBP and
p300.[1][2] The inhibitory activity is summarized in the table below.
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Target Parameter Value Notes

Reversible, non-
competitive with

CBP IC50 1.1 uM Acetyl-CoA and
histone H3 peptide.[1]
[2]

Reversible, non-
competitive with

p300 IC50 29 uM Acetyl-CoA and
histone H3 peptide.[1]
2]

Experimental Protocols

Histone Acetyltransferase (HAT) Inhibition Assay (IC50
Determination)

This protocol outlines a representative method for determining the 1C50 values of EML425
against CBP and p300, based on established histone acetyltransferase assays.

1. Reagents and Materials:

e Recombinant human CBP or p300 enzyme

o EML425 (dissolved in DMSO)

» Histone H3 peptide (e.g., biotinylated H3 1-21)
o Acetyl-CoA

o Assay Buffer: 50 mM Tris-HCI (pH 8.0), 0.1 mM EDTA, 1 mM DTT, 0.01% Tween-20, 0.01%
BSA

o Stop Solution

o Detection Reagent (e.g., anti-acetylated histone antibody conjugated to a fluorescent probe)
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384-well microplates
Plate reader
. Experimental Procedure:
Prepare a serial dilution of EML425 in DMSO.
In a 384-well plate, add the assay components in the following order:
o Assay Buffer
o EML425 or DMSO (for control wells)
o Recombinant CBP or p300 enzyme (e.g., 5 nM final concentration)
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

Initiate the reaction by adding a mixture of Histone H3 peptide (e.g., 50 nM final
concentration) and Acetyl-CoA (e.g., 3 uM final concentration).

Allow the reaction to proceed at room temperature for a defined period (e.g., 15-30 minutes).
Stop the reaction by adding the Stop Solution.

Add the Detection Reagent and incubate as required for signal development.

Measure the signal (e.g., fluorescence) using a plate reader.

Calculate the percent inhibition for each EML425 concentration relative to the DMSO control.

Determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics
(Hypothetical Protocol)

The following is a hypothetical, yet detailed, protocol for determining the binding kinetics (k_a,
k_d, K_D) of EML425 to CBP/p300 using SPR.
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. Instrumentation and Consumables:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Running Buffer: HBS-EP+ (or similar, containing 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM
EDTA, 0.005% v/v Surfactant P20)

EMLA425 in a range of concentrations
Recombinant CBP or p300
. Ligand Immobilization:
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

Inject recombinant CBP or p300 (at a suitable concentration in an appropriate buffer, e.g., 10
mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization
level.

Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared similarly but without the protein to allow for
background subtraction.

. Analyte Interaction Analysis:

Prepare a dilution series of EML425 in running buffer. It is crucial to also prepare a "zero
concentration" sample (buffer only) for double referencing.

Inject the EML425 solutions at a constant flow rate over the immobilized CBP/p300 and
reference surfaces, starting with the lowest concentration.

Monitor the association phase in real-time.
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 After the association phase, switch to running buffer alone to monitor the dissociation phase.

o Regenerate the sensor surface between analyte injections if necessary, using a suitable
regeneration solution determined through scouting experiments.

* Repeat the injection cycle for all concentrations of EML425.
4. Data Analysis:

o Subtract the reference cell data from the active cell data to correct for bulk refractive index
changes and non-specific binding.

o Subtract the "zero concentration” sensorgram from the analyte sensorgrams to correct for
baseline drift.

o Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir
binding model) to determine the association rate constant (k_a), dissociation rate constant
(k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Signaling Pathway Visualizations

CBP/p300 are master coactivators involved in numerous signaling pathways critical for cell fate
decisions. Inhibition of CBP/p300 by molecules like EML425 can therefore have profound
effects on these pathways.

Wnt/B-catenin Signaling Pathway

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

]
|
|
I
I
I
I
I
degradation

I

I
1
I
)

1
leads to/
/

Click to download full resolution via product page

p53 Signaling Pathway
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HIF-1a Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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eml-425-to-cbp-p300]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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